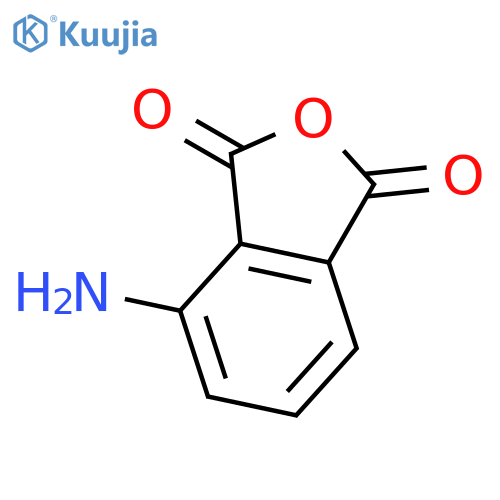Cas no 17395-99-2 (4-Aminoisobenzofuran-1,3-dione)

17395-99-2 structure
商品名:4-Aminoisobenzofuran-1,3-dione
4-Aminoisobenzofuran-1,3-dione 化学的及び物理的性質
名前と識別子
-
- 1,3-Isobenzofurandione,4-amino-
- 1,3-Isobenzofurandione,4-amino-(9CI)
- 4-amino-2-benzofuran-1,3-dione
- 4-aminoisobenzofuran-1,3-dione
- 3-amino-phthalic acid-anhydride
- 3-aminophthalic anhydride
- 3-Amino-phthalsaeure-anhydrid
- 4-amino-1,3-Isobenzofurandione
- 4-amino-isobenzofuran-1,3-dione
- KB-71987
- NSC403250
- DTXSID80323168
- 4-amino-1,3-dihydro-2-benzofuran-1,3-dione
- 17395-99-2
- MFCD00117589
- AKOS027382925
- NSC-403250
- W18402
- 1,3-Isobenzofurandione, 4-amino-
- SY312024
- CS-0060629
- AS-61007
- SCHEMBL707373
- AMY42376
- A903206
- DQNFPCOVVBRXOY-UHFFFAOYSA-N
- DB-122569
- 4-Aminoisobenzofuran-1,3-dione
-
- MDL: MFCD00117589
- インチ: InChI=1S/C8H5NO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3H,9H2
- InChIKey: DQNFPCOVVBRXOY-UHFFFAOYSA-N
- ほほえんだ: O=C1OC(C2=C1C=CC=C2N)=O
計算された属性
- せいみつぶんしりょう: 163.02695
- どういたいしつりょう: 163.027
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 0
- 複雑さ: 239
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 69.4A^2
- 疎水性パラメータ計算基準値(XlogP): 1.2
じっけんとくせい
- 密度みつど: 1.555
- ふってん: 384.8°C at 760 mmHg
- フラッシュポイント: 249.9°C
- 屈折率: 1.686
- PSA: 69.39
- LogP: 1.16060
4-Aminoisobenzofuran-1,3-dione セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H312-H332
- 警告文: P280
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
4-Aminoisobenzofuran-1,3-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FB04000-5g |
4-aminoisobenzofuran-1,3-dione |
17395-99-2 | 95% | 5g |
$1880 | 2023-09-07 | |
| Ambeed | A272188-100mg |
4-Aminoisobenzofuran-1,3-dione |
17395-99-2 | 95% | 100mg |
$113.0 | 2025-02-24 | |
| TRC | A629365-2.5g |
4-Aminoisobenzofuran-1,3-dione |
17395-99-2 | 2.5g |
$ 1510.00 | 2023-04-19 | ||
| TRC | A629365-500mg |
4-Aminoisobenzofuran-1,3-dione |
17395-99-2 | 500mg |
$ 391.00 | 2023-04-19 | ||
| TRC | A629365-250mg |
4-Aminoisobenzofuran-1,3-dione |
17395-99-2 | 250mg |
$ 207.00 | 2023-04-19 | ||
| A2B Chem LLC | AA92220-250mg |
4-Aminoisobenzofuran-1,3-dione |
17395-99-2 | 95% | 250mg |
$143.00 | 2024-04-20 | |
| eNovation Chemicals LLC | Y0995924-5g |
4-aminoisobenzofuran-1,3-dione |
17395-99-2 | 95% | 5g |
$1000 | 2025-02-26 | |
| eNovation Chemicals LLC | Y0995924-5g |
4-aminoisobenzofuran-1,3-dione |
17395-99-2 | 95% | 5g |
$1000 | 2025-03-01 | |
| eNovation Chemicals LLC | Y0995924-5g |
4-aminoisobenzofuran-1,3-dione |
17395-99-2 | 95% | 5g |
$1300 | 2024-08-02 | |
| Ambeed | A272188-1g |
4-Aminoisobenzofuran-1,3-dione |
17395-99-2 | 95% | 1g |
$428.0 | 2025-02-24 |
4-Aminoisobenzofuran-1,3-dione 関連文献
-
Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159
-
Yongmao Li,Lu Cheng,Zhiqiang Cao,Wenguang Liu J. Mater. Chem. B, 2014,2, 46-48
-
Ping Tong Food Funct., 2020,11, 628-639
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
17395-99-2 (4-Aminoisobenzofuran-1,3-dione) 関連製品
- 59434-19-4(4-Aminophthalide)
- 18595-13-6(Methyl 2-amino-6-methylbenzoate)
- 103259-06-9(2-Amino-6-(methoxycarbonyl)benzoic acid)
- 57414-85-4(Ethyl 3-Amino-2-methylbenzoate)
- 90259-52-2(Ethyl 2-amino-6-methylbenzoate)
- 1416439-17-2(TERT-BUTYL (2-METHYLPENT-4-EN-2-YL)CARBAMATE)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 152840-81-8(Valine-1-13C (9CI))
- 1424369-06-1(3,4,5,6-tetrachloro-N-[4-(dimethylamino)-3,5-difluorophenyl]pyridine-2-carboxamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:17395-99-2)4-Aminoisobenzofuran-1,3-dione

清らかである:99%/99%
はかる:250mg/1g
価格 ($):176.0/385.0